2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Overview
Description
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is a chemical compound with the CAS Number: 1160260-44-5 . It has a molecular weight of 360.03 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 .
Molecular Structure Analysis
The molecular formula for this compound is C14H9BrCl2O2 . This indicates that the molecule is composed of 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.03 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It is also used as a catalyst in various reactions, including the synthesis of polymers, the production of pharmaceuticals, and the synthesis of agrochemicals. Additionally, it is used in the synthesis of biochemicals, such as enzymes and hormones.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is not well understood. It is believed that the compound acts as a catalyst in a variety of reactions, but the exact mechanism is not known. It is also believed that the compound can act as an inhibitor of certain enzymes, but the exact mechanism is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound can act as an inhibitor of certain enzymes, but the exact mechanism is not known. Additionally, it is believed that the compound can have an effect on the production of certain hormones, but the exact mechanism is not known.
Advantages and Limitations for Lab Experiments
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride has several advantages and limitations for lab experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, which makes it a cost-effective reagent. However, the compound is volatile and can be hazardous if not handled properly. Additionally, the compound can be toxic if inhaled or ingested, so it is important to take proper safety precautions when working with the compound.
Future Directions
There are several potential future directions for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, the compound could be further developed for use in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. Additionally, further research could be done to investigate the compound’s potential as an inhibitor of certain enzymes. Finally, the compound could be further developed for use as a catalyst in various reactions.
Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWQDKCOFOPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.